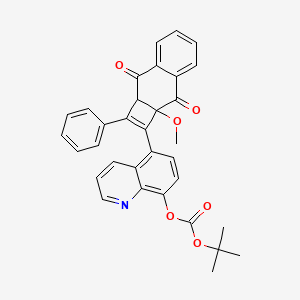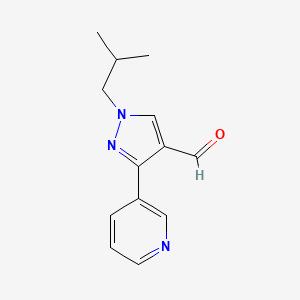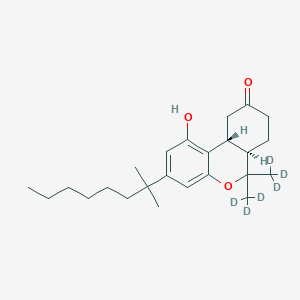
Nabilone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nabilone-d6 is a deuterated analog of nabilone, a synthetic cannabinoid that mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Nabilone is primarily used for its antiemetic properties, particularly in the treatment of nausea and vomiting associated with cancer chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nabilone-d6 involves the incorporation of deuterium atoms into the nabilone molecule. This can be achieved through various synthetic pathways, including chiral pool-based and asymmetric chemo- and biocatalytic approaches . The specific reaction conditions for the synthesis of this compound are not widely documented, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound would likely follow similar methods to those used for the synthesis of nabilone, with additional steps to incorporate deuterium. This may involve the use of specialized equipment and reagents to ensure the high purity and yield of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
Nabilone-d6, like nabilone, can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions can vary, but they generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce hydroxylated or ketone derivatives, while reduction can produce fully saturated analogs .
Scientific Research Applications
Nabilone-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of nabilone.
Biology: Used in studies to understand the interaction of cannabinoids with biological systems, particularly the endocannabinoid system.
Medicine: Investigated for its potential therapeutic effects in conditions such as chronic pain, multiple sclerosis, and fibromyalgia.
Industry: Used in the development of new cannabinoid-based pharmaceuticals and in quality control processes .
Mechanism of Action
Nabilone-d6 exerts its effects by interacting with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. These receptors are widely distributed throughout the central and peripheral nervous systems and play a role in various physiological processes, including pain modulation, appetite regulation, and immune response . This compound acts as a partial agonist at these receptors, mimicking the effects of endogenous cannabinoids .
Comparison with Similar Compounds
Similar Compounds
Dronabinol: Another synthetic cannabinoid that mimics the effects of THC and is used for similar therapeutic purposes.
Nabiximols: A cannabinoid-based medication that contains both THC and cannabidiol (CBD) and is used for the treatment of multiple sclerosis and other conditions.
Cannabidiol (CBD): A non-psychoactive cannabinoid that has a wide range of therapeutic applications, including the treatment of epilepsy and anxiety
Uniqueness of Nabilone-d6
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic properties, such as metabolic stability and half-life. This makes it a valuable tool in research to study the metabolism and pharmacokinetics of nabilone and other cannabinoids .
Properties
Molecular Formula |
C24H36O3 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(6aR,10aR)-1-hydroxy-3-(2-methyloctan-2-yl)-6,6-bis(trideuteriomethyl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |
InChI |
InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1/i4D3,5D3 |
InChI Key |
GECBBEABIDMGGL-RWZUIIDJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1([C@@H]2CCC(=O)C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCC)O)C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


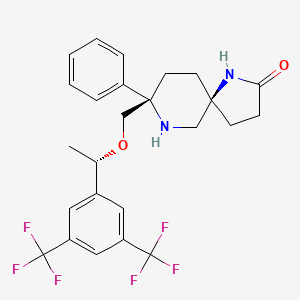

![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)

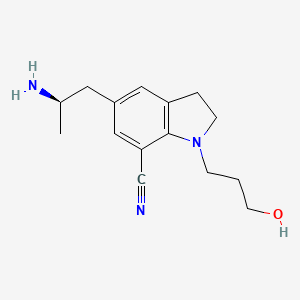
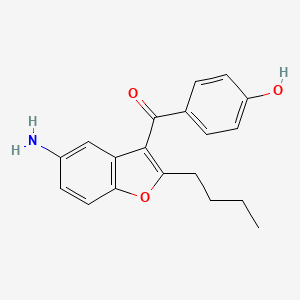
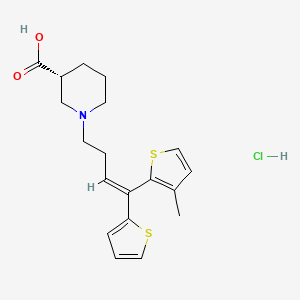
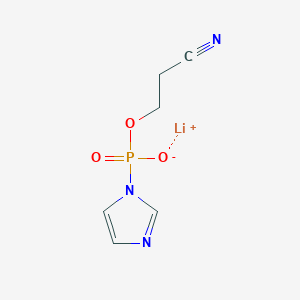
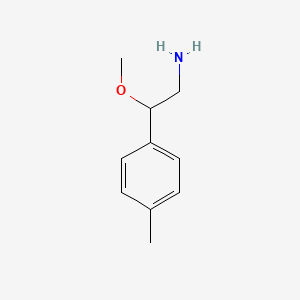
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
